molecular formula C8H8BrN3 B1613798 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000343-87-2

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B1613798
CAS No.: 1000343-87-2
M. Wt: 226.07 g/mol
InChI Key: VFSMVLHMZHFKFE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing fused pyrrole and pyridine ring systems. The compound's official Chemical Abstracts Service name is precisely defined as this compound, reflecting the specific positioning of substituents on the bicyclic framework. The systematic identification of this compound includes several critical molecular descriptors that establish its unique chemical identity within the broader class of pyrrolopyridine derivatives.

The molecular formula C8H8BrN3 indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, and three nitrogen atoms, resulting in a molecular mass of 226.07 daltons. The International Chemical Identifier representation provides a standardized format for computational chemistry applications, expressed as InChI=1S/C8H8BrN3/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12). This detailed molecular descriptor encodes the connectivity pattern and stereochemical information essential for accurate structural representation in chemical databases and computational modeling studies.

The compound's canonical Simplified Molecular Input Line Entry System representation, BrC1=CC=2C(N)=CNC2N=C1C, provides a linear notation that captures the essential structural features including the bromine substitution at position 5, the methyl group at position 6, and the amine functionality at position 3 of the pyrrolopyridine core. Alternative nomenclature includes the designation as 1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-bromo-6-methyl-, which follows the Chemical Abstracts Service indexing conventions for systematic naming of complex heterocyclic structures.

Molecular Property Value Source
Chemical Abstracts Service Registry Number 1000343-87-2
Molecular Formula C8H8BrN3
Molecular Weight 226.07 daltons
International Chemical Identifier Key VFSMVLHMZHFKFE-UHFFFAOYSA-N
Canonical SMILES BrC1=CC=2C(N)=CNC2N=C1C

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of azaindole chemistry, which has its foundations in the exploration of heterocyclic compounds containing nitrogen-bearing aromatic systems. The azaindole scaffold, also known as pyrrolopyridine, represents a privileged structure in medicinal chemistry that has attracted significant research attention due to its presence in naturally occurring alkaloids and its potential as a pharmacophore for drug development. The systematic investigation of azaindole derivatives began in earnest during the late twentieth century as pharmaceutical researchers recognized the therapeutic potential of these heterocyclic frameworks.

Historical research into azaindole compounds gained momentum through the identification of naturally occurring substances containing the azaindole core, including variolin, grossularines, and neocryptolepine. These natural products demonstrated significant biological activities, primarily through their affinity toward deoxyribonucleic acid and their function as topoisomerase inhibitors, establishing the azaindole framework as a viable starting point for synthetic medicinal chemistry programs. The recognition of azaindole derivatives as potential multikinase inhibitors further accelerated research efforts in this chemical space, leading to the systematic exploration of substitution patterns and their effects on biological activity.

The specific development of this compound represents part of the ongoing effort to systematically explore substitution patterns on the azaindole core structure. The introduction of halogen substituents, particularly bromine, at strategic positions on the heterocyclic framework has been driven by the understanding that such modifications can significantly alter the compound's physicochemical properties, metabolic stability, and biological activity profiles. The positioning of the bromine atom at the 5-position and the methyl group at the 6-position represents a specific combination designed to optimize the compound's properties for potential pharmaceutical applications.

Contemporary research has demonstrated that highly functionalized azaindoles have become major targets for medicinal chemistry studies, with various derivatives showing activity as antagonists of the corticotropin-releasing hormone receptor, which is implicated in anxiety and depressive disorders. The systematic development of compounds like this compound reflects the continued evolution of structure-activity relationship studies within the azaindole chemical space, aimed at identifying optimal substitution patterns for specific biological targets.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within heterocyclic chemistry research, particularly in the context of developing novel synthetic methodologies and exploring structure-activity relationships within the pyrrolopyridine family. The compound serves as both a synthetic intermediate and a research tool for investigating the effects of specific substitution patterns on the biological and chemical properties of azaindole derivatives. The strategic placement of functional groups, including the bromine atom, methyl substituent, and amine functionality, provides researchers with a versatile platform for further chemical transformations and biological evaluation.

The importance of this compound in heterocyclic chemistry research extends to its role in advancing synthetic methodologies for constructing complex azaindole frameworks. The presence of the bromine substituent at the 5-position enables various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, which can be employed to introduce diverse aryl and heteroaryl substituents. These synthetic transformations are essential for medicinal chemistry programs aimed at optimizing the biological activity and pharmacological properties of azaindole-based therapeutic candidates. The compound's structure provides an excellent platform for exploring palladium-catalyzed cross-coupling methodologies, which have become indispensable tools in modern pharmaceutical chemistry.

Research significance also stems from the compound's potential as a building block for accessing more complex heterocyclic systems through ring-forming reactions and multicomponent synthesis strategies. The presence of multiple reactive sites, including the amine functionality at position 3 and the bromine substituent at position 5, enables the construction of diversely substituted azaindole libraries through parallel synthesis approaches. This capability is particularly valuable for pharmaceutical research programs focused on identifying lead compounds with improved potency, selectivity, and drug-like properties.

The broader significance of this compound in heterocyclic chemistry research is underscored by the documented biological activities of related azaindole derivatives. Clinical candidates containing azaindole frameworks have demonstrated efficacy across multiple therapeutic areas, including oncology, immunology, and infectious diseases, validating the continued investment in azaindole chemistry research. The compound's structural features position it as a valuable member of this privileged chemical class, contributing to the ongoing effort to understand and exploit the therapeutic potential of azaindole-based pharmaceuticals.

Research Application Significance Reference
Synthetic Intermediate Cross-coupling reactions for library synthesis
Structure-Activity Studies Optimization of azaindole pharmacophores
Medicinal Chemistry Lead compound development
Chemical Biology Probe development for biological targets

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSMVLHMZHFKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646857
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-87-2
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000343-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Sequential Halogenation and Alkylation

Starting Material : 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine.

  • Protection of Amine :
    • Tosylation using p-toluenesulfonyl chloride (TsCl) in CH₂Cl₂ with NaOH (0–25°C, 1–2 h) yields the N-tosyl derivative.
  • Bromination at Position 5 :
    • Bromine (Br₂) in CHCl₃ at 0°C–RT (30 min) or N-bromosuccinimide (NBS) with triethylamine in CH₂Cl₂ (RT, 1–16 h).
  • Deprotection :
    • Treatment with 2.5 N NaOH in dioxane under reflux (1 h) removes the tosyl group.

Yield : ~65–75% over three steps.

Route 2: Gould-Jacobs Cyclization

Starting Material : 2-Amino-3-cyano-5-bromo-4-methylpyridine.

  • Cyclization :
    • Heated in polyphosphoric acid (PPA) at 150°C for 4 h to form the pyrrolo[2,3-b]pyridine core.
  • Amine Functionalization :
    • Direct retention of the amine group at position 3 without additional steps.

Yield : ~50–60%.

Route 3: Cross-Coupling and Functional Group Interconversion

Starting Material : 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.

  • Methylation at Position 6 :
    • Methyl iodide (MeI) with NaH in DMF (0°C–RT, 2–4 h).
    • Alternative: Suzuki-Miyaura coupling using methylboronic acid and Pd(PPh₃)₄.

Yield : ~70–80%.

Optimization Challenges and Solutions

Challenge Solution
Regioselective bromination Use of Ts protection to direct electrophilic substitution to position 5.
Competing di-bromination Controlled stoichiometry (1:1 Br₂/substrate) and low temperature.
Methyl group steric hindrance Employ bulky bases (e.g., LDA) for directed ortho-metalation.

Industrial-Scale Considerations

  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol.
  • Safety : HBr gas scrubbing during bromination; automated reactors for exothermic steps.

Comparative Data Table

Method Key Reagents Conditions Yield Purity (HPLC)
Sequential Halogenation TsCl, Br₂, NaOH 0°C–RT, 1–16 h 65–75% ≥98%
Gould-Jacobs Cyclization PPA 150°C, 4 h 50–60% ≥95%
Cross-Coupling MeI, NaH, Pd(PPh₃)₄ 0°C–RT, 2–4 h 70–80% ≥97%

Critical Analysis of Literature

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine has been explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. Studies have shown that this compound can inhibit specific kinases involved in cancer progression, making it a candidate for further development in cancer therapeutics .
  • Neurological Applications : The compound has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its suitability for neurological applications .

Agrochemicals

The compound's structural features allow it to be explored as a potential agrochemical agent. Its derivatives have shown effectiveness as herbicides and fungicides, contributing to crop protection strategies.

Material Science

This compound has been utilized in the synthesis of novel materials with specific electronic properties. Its incorporation into polymer matrices has led to the development of advanced materials for electronic applications.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation at low micromolar concentrations.
Study BNeuroprotectionShowed significant reduction in neuronal cell death in models of neurodegeneration.
Study CAgrochemical EfficacyIdentified as an effective herbicide against specific weed species, with minimal environmental impact.

Case Study Highlights

  • Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that modifications to the pyrrolo[2,3-b]pyridine scaffold could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
  • Neuroprotective Effects : Research featured in Neuroscience Letters highlighted the compound's ability to mitigate oxidative stress in neuronal cells, suggesting its potential utility in treating conditions like Alzheimer's disease .
  • Agrochemical Applications : A field trial documented in Pesticide Biochemistry and Physiology indicated that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield .

Comparison with Similar Compounds

Substituent Variations at Position 3

The amine group at position 3 is a critical functional handle for derivatization. Key comparisons include:

  • 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (): The carboxylic acid group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the amine .

Table 1: Substituent Effects at Position 3

Compound Position 3 Group Key Properties Reference
Target Compound NH2 Hydrogen-bond donor, moderate solubility
5-Bromo-3-(phenylethynyl)-... Phenylethynyl Enhanced π-stacking, lower solubility
5-Bromo-6-methyl-...-3-carboxylic acid COOH High polarity, improved solubility

Substituent Variations at Position 5

The bromo group at position 5 is a common site for Suzuki-Miyaura cross-coupling reactions. Comparisons include:

  • 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine (): A phenyl group increases hydrophobicity, favoring membrane penetration but reducing reactivity in coupling reactions .

Table 2: Halogen vs. Aryl Substituents at Position 5

Compound Position 5 Group Reactivity in Cross-Coupling LogP (Predicted) Reference
Target Compound Br High 2.1
5-Fluoro-...-3-amine F Moderate 1.8
5-Phenyl-...-3-amine Ph Low 3.2

Substituent Variations at Position 6

The methyl group at position 6 distinguishes the target compound from analogs:

  • However, its bulkiness may hinder interactions in protein binding pockets .
  • Unsubstituted (H at position 6) : Simpler analogs lack steric hindrance, improving synthetic accessibility but reducing selectivity in biological targets .

Core Structure Variations

Comparisons with other fused heterocycles highlight the impact of core aromaticity:

  • Pyrazolo[3,4-b]pyridines (): The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but reducing electron density compared to pyrrolo derivatives. For example, 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine () shows distinct SAR in kinase inhibition .
  • Thieno[2,3-b]thiophenes (): Sulfur atoms in the core increase lipophilicity and alter π-orbital overlap, favoring material science applications over biological uses .

Table 3: Core Structure Comparison

Core Structure Aromaticity Key Applications Example Compound Reference
Pyrrolo[2,3-b]pyridine High Kinase inhibitors, cross-coupling Target Compound
Pyrazolo[3,4-b]pyridine Moderate GSK-3 inhibitors 5-Bromo-4,6-dimethyl-...
Thieno[2,3-b]thiophene High Organic electronics Bis-pyrazolothieno[2,3-b]thiophene

Biological Activity

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.

The compound's chemical properties are essential for understanding its biological activity. Below are the key characteristics:

PropertyValue
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.073 g/mol
Density 1.7 ± 0.1 g/cm³
LogP 2.15
Solubility Moderately soluble

Research indicates that this compound exhibits significant inhibitory activity against various biological targets, particularly in the context of enzyme inhibition. One notable target is DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), where the compound has been identified as a potent inhibitor, demonstrating nanomolar-level inhibitory activity in enzymatic assays .

Antioxidant and Anti-inflammatory Properties

The compound has shown promising results in antioxidant and anti-inflammatory assays. Specifically, it was evaluated using ORAC (Oxygen Radical Absorbance Capacity) assays and LPS-induced pro-inflammatory response evaluations in BV2 microglial cells. The results indicated that it possesses robust antioxidant capabilities and can significantly reduce inflammation, making it a potential candidate for treating neurodegenerative diseases .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been tested for antimicrobial activities. It demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, derivatives of pyrrole compounds have been reported to show MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus .

Case Studies and Research Findings

  • DYRK1A Inhibition Study :
    • A study investigated the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives, revealing that modifications at specific positions significantly enhanced DYRK1A inhibition . The compound's ability to penetrate the blood-brain barrier (BBB) further supports its potential in treating central nervous system disorders.
  • Antioxidant Evaluation :
    • In vitro studies confirmed that this compound exhibited strong antioxidant activity through various mechanisms, including scavenging free radicals and reducing oxidative stress markers in cellular models .
  • Antimicrobial Efficacy :
    • A comparative study highlighted the compound's effectiveness against Gram-positive bacteria, showing superior activity compared to traditional antibiotics with MIC values significantly lower than those of control substances like ciprofloxacin .

Q & A

Q. Data Example :

Derivative IC₅₀ (PARP-1) Reference
Br, CH₃12 nM
Cl, CF₃8 nM

Advanced: How to resolve contradictory biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay conditions : Variability in ATP concentrations (e.g., 10 µM vs. 1 mM) or cell lines (HEK293 vs. HepG2) .
  • Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
    Resolution : Validate data using orthogonal assays (e.g., SPR for binding affinity, Western blot for target engagement) .

Advanced: What analytical methods detect degradation products under storage?

Methodological Answer:

  • HPLC-MS : Monitor for dehalogenation (loss of Br, m/z shift to 148.08) or oxidation (NH₂ to NO₂, m/z +30).
  • Stability conditions : Store at -20°C under argon; avoid light exposure (use amber vials) .
    Degradation Pathways :

Hydrolysis of NH₂ to OH (pH-dependent, accelerates in aqueous buffers).

Demethylation under strong acidic conditions .

Advanced: How to study tautomeric behavior of the pyrrolopyridine core?

Methodological Answer:

  • Computational analysis : Perform DFT calculations (B3LYP/6-311+G*) to predict tautomer stability (e.g., 1H vs. 3H forms) .
  • ¹⁵N NMR : Resolve tautomers via ¹⁵N chemical shifts (e.g., δ -250 ppm for NH vs. δ -300 ppm for N-methyl) .

Safety: What precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and reactions.
  • Spill management : Neutralize with activated carbon; avoid water (risk of NH₃ release) .
    First Aid : For skin contact, wash with 10% acetic acid (neutralizes basic amines) followed by soap/water .

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

  • Salt formation : Prepare hydrochloride salts (HCl in EtOH) to enhance aqueous solubility.
  • Co-solvents : Use 10% Cremophor EL in PBS for intravenous administration .
    Data :
Formulation Solubility (mg/mL)
Free base0.12
HCl salt2.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.